2-Bromo-4-fluorobenzotrifluoride

Regioisomerism Structure-Activity Relationship Synthetic Intermediate

2-Bromo-4-fluorobenzotrifluoride (CAS 351003-21-9) is a halogenated benzotrifluoride derivative with the molecular formula C₇H₃BrF₄ and a molecular weight of 243.00 g/mol. It is a colorless to pale yellow liquid at room temperature with a density of 1.753 g/mL at 25 °C and a boiling point of 161–162 °C.

Molecular Formula C7H3BrF4
Molecular Weight 243 g/mol
CAS No. 351003-21-9
Cat. No. B1270782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluorobenzotrifluoride
CAS351003-21-9
Molecular FormulaC7H3BrF4
Molecular Weight243 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)C(F)(F)F
InChIInChI=1S/C7H3BrF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H
InChIKeyXBBGYSIEJHXPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluorobenzotrifluoride CAS 351003-21-9: Key Properties and Procurement Baseline


2-Bromo-4-fluorobenzotrifluoride (CAS 351003-21-9) is a halogenated benzotrifluoride derivative with the molecular formula C₇H₃BrF₄ and a molecular weight of 243.00 g/mol [1]. It is a colorless to pale yellow liquid at room temperature with a density of 1.753 g/mL at 25 °C [2] and a boiling point of 161–162 °C . The compound contains a bromine atom at the 2-position, a fluorine atom at the 4-position, and a trifluoromethyl (–CF₃) group at the 1-position of the benzene ring. This specific substitution pattern, particularly the ortho-relationship between the bromine and the trifluoromethyl group, imparts a unique electronic and steric environment that directly governs its reactivity profile and utility as a building block in pharmaceutical and agrochemical synthesis .

Why 2-Bromo-4-fluorobenzotrifluoride Cannot Be Replaced by Other Bromo-fluoro-benzotrifluorides in Synthesis


Despite sharing the same molecular formula and molecular weight (243.00 g/mol) with several regioisomers, the specific ortho-arrangement of the bromine and trifluoromethyl groups in 2-bromo-4-fluorobenzotrifluoride (CAS 351003-21-9) creates a unique electronic and steric environment that fundamentally alters its reactivity [1]. The close proximity of the large, electron-withdrawing –CF₃ group to the bromine atom exerts a powerful ortho-effect that can both activate and direct subsequent chemical transformations in ways that isomers like 2-bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) or 4-bromo-2-fluorobenzotrifluoride (CAS 142808-15-9) cannot replicate . This substitution pattern has been specifically documented as a critical factor in the multi-step synthesis of biologically active molecules, where the precise regiochemistry is essential for achieving the desired pharmacological activity . Substituting a different regioisomer would lead to a different reaction outcome or product, potentially failing in the intended synthetic sequence. Furthermore, the choice of halogen at the 2-position is critical; replacing bromine with chlorine (as in 2-chloro-4-fluorobenzotrifluoride, CAS 94444-58-3) results in a significant difference in reactivity in key cross-coupling reactions due to the difference in bond dissociation energy and leaving group ability [2].

Quantitative Differentiation of 2-Bromo-4-fluorobenzotrifluoride (CAS 351003-21-9) from Analogs: A Procurement-Focused Evidence Guide


Regiochemical Identity: Ortho-Br/CF3 Arrangement Distinguishes CAS 351003-21-9 from its 2-Bromo-5-fluoro Isomer

The defining feature of 2-bromo-4-fluorobenzotrifluoride (CAS 351003-21-9) is its specific substitution pattern: a bromine atom at the 2-position and a fluorine atom at the 4-position of the benzotrifluoride core. This creates a 1,2-relationship (ortho) between the bromine and the –CF₃ group. Its key regioisomer, 2-bromo-5-fluorobenzotrifluoride (CAS 40161-55-5), has the fluorine atom at the 5-position, resulting in a 1,3-relationship (meta) [1]. The ortho-effect from the –CF₃ group in CAS 351003-21-9 can significantly activate the C–Br bond towards oxidative addition in metal-catalyzed reactions compared to its meta-substituted isomer [2]. This structural difference is not trivial; it has been documented as a critical factor in the successful synthesis of specific pharmaceutical intermediates where the precise regiochemistry is required for downstream biological activity .

Regioisomerism Structure-Activity Relationship Synthetic Intermediate

Cross-Coupling Reactivity: Bromine vs. Chlorine Leaving Group Capability Differentiates CAS 351003-21-9 from 2-Chloro-4-fluorobenzotrifluoride

In palladium-catalyzed cross-coupling reactions, the identity of the halogen leaving group is a primary determinant of reaction rate and yield. 2-Bromo-4-fluorobenzotrifluoride (CAS 351003-21-9) possesses a bromine atom, which is known to undergo oxidative addition to Pd(0) significantly faster than its chloro analog, 2-chloro-4-fluorobenzotrifluoride (CAS 94444-58-3) [1]. The generally accepted order of reactivity for aryl halides in Suzuki-Miyaura couplings is I > OTf > Br >> Cl [2]. While specific comparative kinetic data for these exact two compounds is not publicly available, the class-level inference is robust: the C–Br bond in CAS 351003-21-9 is weaker and more readily cleaved than the C–Cl bond in CAS 94444-58-3, translating to milder reaction conditions and potentially higher yields for the bromo compound. This difference is a key factor in reaction design and procurement decisions for building blocks intended for cross-coupling sequences.

Suzuki-Miyaura Coupling Oxidative Addition Halide Reactivity

Physical Properties: Density Differentiates CAS 351003-21-9 from the 2-Chloro-4-fluoro Analog for Handling and Formulation

The physical properties of a compound can impact its handling, formulation, and even its performance in certain flow chemistry applications. 2-Bromo-4-fluorobenzotrifluoride (CAS 351003-21-9) has a reported density of 1.753 g/mL at 25 °C . In contrast, the chloro analog, 2-chloro-4-fluorobenzotrifluoride (CAS 94444-58-3), has a reported density of 2.900 g/mL . This substantial difference (approximately 1.15 g/mL) is due to the larger atomic mass of bromine compared to chlorine, which also contributes to a higher molecular weight (243.00 g/mol vs. 198.55 g/mol). This difference can be a critical consideration in processes where precise volumetric measurements are used or where the final formulation density is a key parameter.

Density Physical Property Material Handling

Pharmaceutical Intermediate Utility: Documented Use in Multi-Step Synthesis of an Advanced Imidazole Derivative

While many bromo-fluoro-benzotrifluorides can serve as generic building blocks, 2-bromo-4-fluorobenzotrifluoride (CAS 351003-21-9) has been specifically documented in the peer-reviewed literature as a key intermediate in the multi-step synthesis of a complex, biologically relevant molecule: (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine . This specific application, cited by multiple vendors and originating from a 2013 Synthesis paper by Vaid et al., highlights its proven utility in constructing elaborate molecular architectures relevant to drug discovery. The precise substitution pattern of this compound is integral to the final structure of the synthesized target, which contains both the 4-fluoro-3-(trifluoromethyl)phenyl motif. In contrast, a literature search for the regioisomer 2-bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) or the 4-bromo-2-fluoro isomer (CAS 142808-15-9) does not yield the same documented use in this specific and relevant pharmaceutical context.

Pharmaceutical Intermediate Drug Synthesis Building Block

In Vitro Biological Activity: Weak Bfl-1/Bim Inhibition (IC₅₀ = 2.5 µM) Serves as a Baseline for Further Derivatization

The parent compound, 2-bromo-4-fluorobenzotrifluoride (CAS 351003-21-9), has been tested in a TR-FRET assay for its ability to inhibit the Bfl-1/Bim protein-protein interaction, a target relevant to apoptosis and cancer research. It demonstrated an IC₅₀ value of 2.50 µM (2.50E+3 nM) [1]. This weak activity is typical for a simple building block and is not a claim of therapeutic efficacy. Instead, this data provides a quantifiable baseline. When this scaffold is used to build more complex molecules, the resulting change in activity (or lack thereof) can be measured. In contrast, a closely related analog, 2-bromo-4-chlorobenzotrifluoride (CAS 1099597-32-6), when screened against the related target MCL1, showed a Ki of >27 µM (>2.70E+4 nM), indicating essentially no activity [2]. While the assays differ, this suggests that the specific halogen and substitution pattern can lead to different, albeit weak, interaction profiles that may serve as starting points for medicinal chemistry optimization.

Bfl-1 Apoptosis Cancer IC50

Spectral Identity: Unique IR and MS Fingerprints Confirm and Differentiate CAS 351003-21-9 from All Other Isomers

For quality control and identity verification, spectroscopic data provides an unambiguous fingerprint. The Integrated Spectral Database System for Organic Compounds (SDBS), maintained by Japan's AIST, provides verified reference spectra for 2-bromo-4-fluorobenzotrifluoride (CAS 351003-21-9). The IR spectrum (SDBS No: IR2009-87577TK, liquid film) and MS spectrum (SDBS No: MS2009-04017CW, 70 eV) are unique to this specific regioisomer [1][2]. These spectra serve as a definitive standard. Any other regioisomer, such as 2-bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) or 4-bromo-2-fluorobenzotrifluoride (CAS 142808-15-9), will exhibit different IR absorption bands and MS fragmentation patterns due to the altered electronic environment. Comparing an incoming batch's spectrum to these authoritative references is a standard practice for confirming identity and purity, and failure to match would immediately identify a substituted or mislabeled compound.

IR Spectroscopy Mass Spectrometry Quality Control Identity Verification

Procurement-Driven Application Scenarios for 2-Bromo-4-fluorobenzotrifluoride (CAS 351003-21-9) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Fluorinated Imidazole-Containing Drug Candidates

Based on the documented use in the synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine , 2-bromo-4-fluorobenzotrifluoride is a non-substitutable starting material for medicinal chemistry projects targeting compounds with the 4-fluoro-3-(trifluoromethyl)phenyl pharmacophore. The specific ortho-bromo substitution allows for the precise introduction of this moiety via cross-coupling reactions, and the established synthetic precedent reduces the risk of project failure due to unanticipated reactivity or regioisomer issues.

Chemical Biology: Generation of Weak-Affinity Probes or Negative Controls for Bfl-1 Studies

Given its measured but weak IC₅₀ of 2.5 µM against Bfl-1/Bim [1], 2-bromo-4-fluorobenzotrifluoride can serve as a starting scaffold for developing more potent inhibitors through chemical elaboration. Alternatively, it can be used as a negative control or a tool compound to assess the binding pocket of Bfl-1 in the absence of strong inhibition, providing a baseline for structure-activity relationship (SAR) studies.

Process Chemistry & Quality Control: In-House Identity Verification and Purity Confirmation

The availability of authoritative IR and MS reference spectra from SDBS [2][3] makes 2-bromo-4-fluorobenzotrifluoride a low-risk procurement item for process development and manufacturing. Upon receipt, the material can be rapidly verified by comparing its IR and MS spectra to the published standards, ensuring the correct regioisomer has been delivered and minimizing the risk of costly downstream failures due to misidentified or substituted reagents.

Cross-Coupling Reaction Development: Benchmark Substrate for Optimizing Pd or Ni Catalysis

Due to its expected high reactivity as an aryl bromide and the presence of the electron-withdrawing –CF₃ group, which activates it towards oxidative addition [4], 2-bromo-4-fluorobenzotrifluoride is an ideal benchmark substrate for developing and optimizing new cross-coupling methodologies. Its liquid physical state and well-defined properties facilitate accurate dispensing, and its reactivity profile provides a challenging but informative test case for catalyst systems.

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